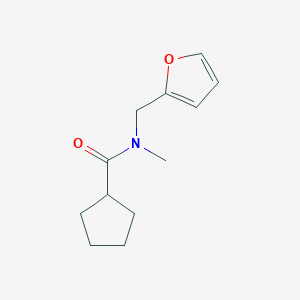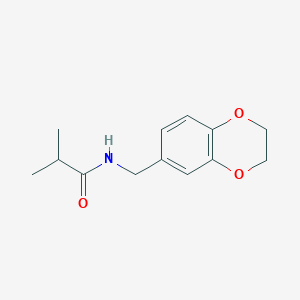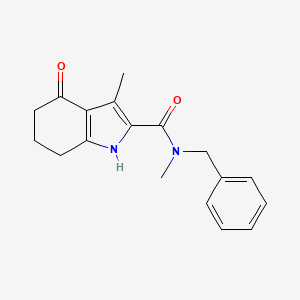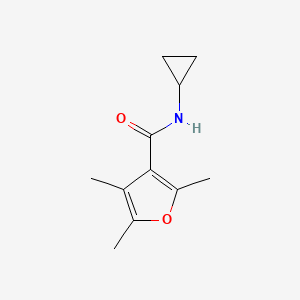
6-methyl-N-phenylpyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methyl-N-phenylpyridine-3-carboxamide, also known as MPPC, is a chemical compound that has gained increasing attention in scientific research due to its potential as a pharmacological agent. MPPC belongs to the class of pyridinecarboxamides and has been found to possess various biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The exact mechanism of action of MPCC is not well understood. However, it has been proposed that MPCC may exert its pharmacological effects by modulating the activity of various enzymes and receptors in the body. For example, MPCC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. MPCC has also been found to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
MPCC has been found to possess various biochemical and physiological effects. For example, MPCC has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. MPCC has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, MPCC has been shown to possess antioxidant properties, which may protect against oxidative stress and cellular damage.
実験室実験の利点と制限
MPCC has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, MPCC has been shown to possess a wide range of biological activities, making it a versatile pharmacological agent. However, one limitation of MPCC is that its mechanism of action is not well understood, which may make it challenging to design experiments to investigate its effects.
将来の方向性
There are several future directions for MPCC research. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, MPCC may have potential as a treatment for chronic pain conditions such as neuropathic pain. Further investigation into the mechanism of action of MPCC may also provide insight into its potential therapeutic uses. Finally, the development of new synthesis methods for MPCC may improve its availability and make it more accessible for research purposes.
合成法
The synthesis of MPCC involves the reaction of 6-methylpyridine-3-carboxylic acid with phenylhydrazine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified using column chromatography to obtain pure MPCC. The yield of this synthesis method is around 70-80%.
科学的研究の応用
MPCC has been studied extensively for its potential as a pharmacological agent. It has been found to possess various biological activities, including anti-inflammatory, analgesic, and antioxidant properties. MPCC has also been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
6-methyl-N-phenylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-10-7-8-11(9-14-10)13(16)15-12-5-3-2-4-6-12/h2-9H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFVBHUIGYTGPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[4-[(4-Methoxycarbonylphenyl)sulfonylamino]benzoyl]amino]acetic acid](/img/structure/B7476264.png)

![2-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7476275.png)
![N-[3-(dimethylcarbamoyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B7476280.png)



![4-[2-Cyano-3-(3-methoxyphenyl)prop-2-enamido]benzoic acid](/img/structure/B7476350.png)




![2-[acetyl(methyl)amino]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B7476374.png)